molecular formula C11H9NOS2 B1622358 5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile CAS No. 845266-23-1

5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile

Cat. No. B1622358
CAS RN: 845266-23-1
M. Wt: 235.3 g/mol
InChI Key: HNTUBBUWWQEURT-UHFFFAOYSA-N
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Description

5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile is a chemical compound that has been used in the synthesis of various metal-organic frameworks (MOFs) and other complex structures . It is derived from a thiophene-functionalized dicarboxylate ligand, 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid .


Synthesis Analysis

The compound has been synthesized under solvothermal conditions . In one study, it was treated with dimethylformamide dimethyl acetal to afford an enaminone derivative, which then reacted with amino derivatives to give corresponding bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in the formation of various MOFs. For instance, in the synthesis of alkaline earth metal–organic frameworks, the metal ion radii played an important role in coordination numbers and topologies .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions to form complex structures. For example, it has been used to synthesize new alkaline earth metal–organic frameworks . It has also been used to form enaminone derivatives, which then reacted with amino derivatives to form bis-heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the parent compound, 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid, include a high melting and boiling point and solubility in some organic solvents, such as ethanol and dichloromethane .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the sources, it’s known that the compound has been used in the synthesis of MOFs, which have been used as fast-response fluorescence sensors for the sensitive detection of Fe3+ ions .

Future Directions

The compound and its derivatives have potential applications in the development of new MOFs and other complex structures . These MOFs have shown promise as fast-response fluorescence sensors for the sensitive detection of Fe3+ ions , indicating potential future directions in sensor technology and materials science.

properties

IUPAC Name

5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS2/c1-5-8(4-12)14-11-9(5)6(2)10(15-11)7(3)13/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTUBBUWWQEURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=C(S2)C(=O)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384852
Record name 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845266-23-1
Record name 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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